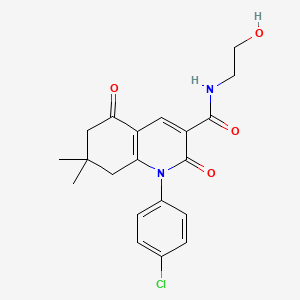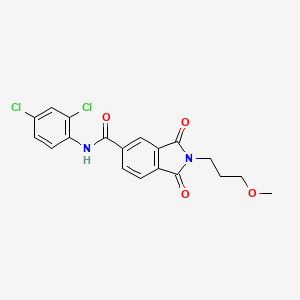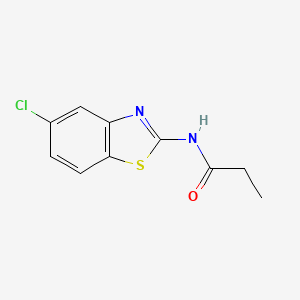
1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methoxybenzoate
Descripción general
Descripción
1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methoxybenzoate, commonly known as TQ, is a chemical compound that has been widely studied for its potential pharmacological properties. TQ is a derivative of thymoquinone, which is found in the seeds of Nigella sativa, a plant commonly used in traditional medicine. In recent years, TQ has gained attention for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of TQ is not fully understood. However, it has been proposed that TQ exerts its pharmacological effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. TQ has also been shown to activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects. TQ has been shown to decrease the levels of various inflammatory mediators, such as prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). TQ has also been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, TQ has been shown to decrease the levels of various lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ has several advantages and limitations for lab experiments. TQ is a relatively stable compound that can be easily synthesized or extracted from natural sources. TQ is also relatively inexpensive compared to other pharmacological agents. However, TQ has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. Moreover, TQ has been shown to have variable effects depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of TQ. One potential direction is to investigate the potential applications of TQ in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate the potential applications of TQ in agriculture, such as its potential use as a natural pesticide or herbicide. Moreover, further studies are needed to elucidate the mechanisms of action of TQ and to optimize its pharmacological properties for various applications.
Aplicaciones Científicas De Investigación
TQ has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. TQ has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. TQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, TQ has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. TQ has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses.
Propiedades
IUPAC Name |
[1-(2-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-18-17-28(2,3)29(26(30)20-10-6-8-12-24(20)32-4)23-15-14-19(16-22(18)23)34-27(31)21-11-7-9-13-25(21)33-5/h6-17H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCATGFWQYVDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide](/img/structure/B4695220.png)
![5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4695223.png)

![3-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4695243.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4695246.png)
![N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide](/img/structure/B4695252.png)

![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4695261.png)
![N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide](/img/structure/B4695274.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4695277.png)
![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4695296.png)


![1-[(3,4-dichlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4695324.png)